molecular formula C8H9F3N2O B1423046 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1306606-56-3

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1423046
CAS No.: 1306606-56-3
M. Wt: 206.16 g/mol
InChI Key: ZIQGDXWRGNPXBL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one is a high-value chemical scaffold incorporating a trifluoromethyl group and a pyrazole heterocycle, making it a versatile building block in medicinal chemistry and organic synthesis . The presence of the trifluoromethyl (CF₃) group is a strategic feature in modern drug design, as it can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Pyrazole-based heterocycles are planar, electron-rich structures known to facilitate target-specific binding, and are found in several established pharmaceuticals . This compound serves as a critical precursor for the development of novel bioactive molecules. Research indicates that similar trifluoromethyl-pyrazole derivatives have demonstrated potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potential for improved selectivity and reduced side effects . Furthermore, such scaffolds are being investigated for their potential anticancer properties, as COX-2 is frequently overexpressed in various cancers and its inhibition can influence processes like angiogenesis and apoptosis . Our product is provided as a liquid and is stored at room temperature . It is characterized by its molecular formula (C6H5F3N2O) and molecular weight (178.11 g/mol) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQGDXWRGNPXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with trimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and yield. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethyl alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural properties. Several studies have highlighted its biological activity:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that the incorporation of trifluoromethyl groups enhances the efficacy of pyrazole derivatives against various pathogens, including fungi and bacteria .
  • Antifungal Agents : The compound's derivatives are being explored as potential antifungal agents. A study synthesized novel pyrazole derivatives that demonstrated significant antifungal activity against strains such as Fusarium graminearum and Rhizoctonia solani, with effective concentrations significantly lower than those of existing treatments .

Agricultural Applications

The compound is also being evaluated for its role in agriculture:

  • Pesticide Development : The unique chemical structure of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one makes it a candidate for developing new pesticides. Its derivatives have shown promise as acaricides and fungicides .
    Application Efficacy Target Organisms
    Antifungal AgentsEffective at low EC50Fusarium graminearum, Rhizoctonia solani
    AcaricidesHigh efficacyVarious agricultural pests

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Pesticide Science evaluated the antimicrobial efficacy of synthesized pyrazole derivatives containing the trifluoromethyl group. The results demonstrated that certain compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Case Study 2: Agricultural Application

In agricultural research, a series of experiments were conducted to assess the effectiveness of pyrazole derivatives as fungicides. The results indicated that these compounds could significantly reduce fungal growth in crops, providing a viable alternative to traditional fungicides that often have harmful environmental effects .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Applications Source
This compound Not Provided Likely C9H12F3N2O* ~220.19* Pyrazole: 4-position ketone; 3 methyl groups N/A Scaffold for drug discovery; specialized synthesis
2,2,2-Trifluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one 1339521-85-5 C9H11F3N2O 220.19 Pyrazole: 4-position ketone; 1-(2-methylpropyl) ≥95% Discontinued; research applications
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one 1342725-36-3 C8H9F3N2O 206.16 Pyrazole: 4-position ketone; 1-isopropyl N/A Versatile small-molecule scaffold
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one 1174886-69-1 C6H5F3N2O 178.11 Pyrazole: 4-position ketone; 1-methyl N/A Building block for organic synthesis
1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone 1017793-90-6 C12H8F3N3O3 299.21 Pyrazole: 1-acetyl; 3-phenyl; 4-nitro; 5-CF3 N/A Medicinal chemistry; high-throughput screening
2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol Not Provided C5H7Cl3N2O 221.48 Pyrazole: 4-position ethanol; 1-methyl; trichloro N/A Limited data; potential intermediate for organophosphates

*Estimated based on structural analogy.

Key Comparative Insights:

Structural Variations: The target compound’s trimethyl substitution on the pyrazole ring distinguishes it from analogs with simpler alkyl (e.g., methyl, isopropyl) or aryl (e.g., phenyl) groups. Compounds like 1-[4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone incorporate nitro and phenyl groups, enhancing electrophilicity for nucleophilic substitution reactions in drug design .

Functional Group Effects: The trifluoroethyl ketone moiety is a common pharmacophore in agrochemicals (e.g., herbicides) and pharmaceuticals due to its resistance to metabolic degradation . Replacement of the ketone with an ethanol group (as in 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol) reduces electrophilicity, shifting applications toward intermediates rather than bioactive scaffolds .

Commercial Availability :

  • The target compound is listed as a controlled product, whereas analogs like 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 1174886-69-1) are commercially available for laboratory use .

Applications :

  • Less substituted analogs (e.g., 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one) serve as building blocks for larger molecules, while nitro- and phenyl-substituted derivatives are prioritized in high-throughput drug screening .

Biological Activity

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 1306606-56-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, antimicrobial properties, anticancer effects, and potential applications.

The molecular formula for this compound is C8H9F3N2OC_8H_9F_3N_2O, with a molecular weight of 206.17 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of trimethylpyrazole derivatives with trifluoroacetyl chloride under controlled conditions. This method has been optimized to yield high purity and yield of the desired product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including compounds similar to this compound. These studies often employ the agar dilution technique to assess Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

CompoundBacterial StrainMIC (μg/mL)
8hStaphylococcus aureus8
8fPseudomonas aeruginosa8
8bStaphylococcus epidermidis11

The compounds demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

In vitro studies have shown that certain pyrazole derivatives exhibit potent cytotoxicity against cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
8cMCF-72.8 ± 0.4
8fMCF-73.1 ± 0.4
8dMCF-73.5 ± 0.2

These findings suggest that the compound may interact with cellular targets involved in cancer progression and proliferation .

The mechanism by which this compound exerts its biological effects may involve interactions with key enzymes or receptors in microbial and cancer cells. Computational docking studies have indicated favorable binding interactions with enzymes such as topoisomerase IIa, which plays a crucial role in DNA replication and repair .

Case Studies

One notable case study involved the evaluation of a series of pyrazole derivatives for their antimicrobial and anticancer properties. The results highlighted that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts, reinforcing the significance of fluorine substitution in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one, and how is yield maximized?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation or trifluoroacetylation of pyrazole derivatives. For example, trifluoroacetic anhydride (TFAA) reacts with substituted pyrazoles under controlled conditions. describes a similar procedure: 1H-pyrrole reacts with TFAA in dry DCM at -15°C, yielding 92% product after workup. Key steps include temperature control (-15°C to room temperature), anhydrous solvents, and purification via aqueous washes and Na₂SO₄ drying .
  • Optimization : Use high-purity starting materials, monitor reaction progress via TLC/HPLC, and employ inert atmospheres to prevent hydrolysis of TFAA.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and trifluoromethyl ketone signals (δ 110–120 ppm for ¹³C).
  • IR : Strong C=O stretch near 1700 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃ group).
    • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures purity >95% (as reported for related compounds in ) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Storage : Store at -20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture due to the hydrolytic sensitivity of the trifluoromethyl ketone group.
  • Stability Data : Analogous compounds (e.g., 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-one in ) show degradation <5% over 6 months under inert atmospheres .

Advanced Research Questions

Q. How can contradictions in spectroscopic data interpretation be resolved?

  • Case Study : Discrepancies between NMR and X-ray crystallography data (e.g., unexpected coupling constants or peak splitting) may arise from dynamic effects like tautomerism. Cross-validate with:

  • X-ray Diffraction : Resolve molecular conformation (e.g., reports monoclinic crystal systems with β = 91.559° for a pyrazole derivative) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and electronic properties.
    • Resolution Workflow :

Repeat experiments under standardized conditions.

Compare with literature (e.g., bond lengths in : C=O bond ~1.21 Å) .

Use complementary techniques (e.g., Raman spectroscopy for crystal packing analysis).

Q. What crystallographic parameters are critical for resolving its crystal structure, and how are they determined?

  • Parameters :

ParameterExample Values ()
Space GroupP21/c
Unit Cell (Å)a = 6.0686, b = 18.6887, c = 14.9734
β Angle (°)91.559
Z4
  • Methodology :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : SHELXL ( ) refines structures via least-squares minimization, accounting for hydrogen bonding (e.g., O-H···N interactions in ) .

Q. How does the trifluoromethyl group influence reaction mechanisms in further derivatization?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, activating the ketone for nucleophilic additions (e.g., Grignard reactions) while deactivating the pyrazole ring toward electrophilic substitution.
  • Mechanistic Insight : In , TFAA acts as both a reagent and a Lewis acid, facilitating acylation via electrophilic aromatic substitution .
  • Experimental Design :

  • Kinetic studies (e.g., varying TFAA stoichiometry).
  • Monitor intermediates via in-situ IR or NMR.

Q. What computational approaches are used to predict the compound’s reactivity and intermolecular interactions?

  • Methods :

  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes in ’s cited literature).
  • MD Simulations : Analyze solvation effects and conformational stability.
    • Software : Gaussian (DFT), AutoDock (molecular docking), and Mercury (crystal packing visualization).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one

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